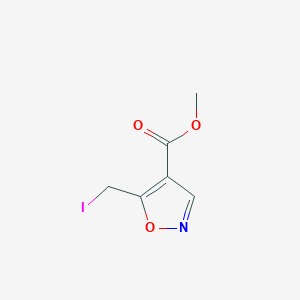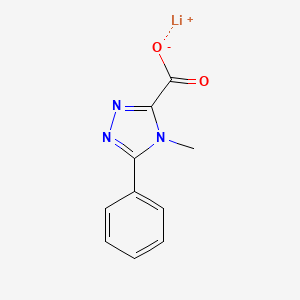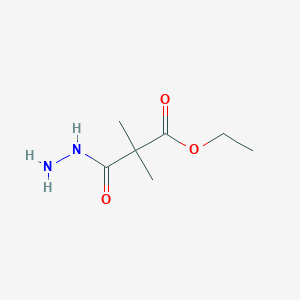
ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate, hydrazine, and piperidine.
Reaction Steps: The synthesis involves a multi-step reaction process. Initially, ethyl acetoacetate is reacted with hydrazine to form a pyrazole ring. Subsequently, the piperidine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and yield. This involves the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired compound in high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound, potentially leading to the formation of reduced analogs.
Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with different substituents on the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mecanismo De Acción
The mechanism by which ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives: These compounds share a similar pyrazole core but differ in the substituents on the ring.
Piperidine derivatives: Compounds containing the piperidine moiety, which may have different substituents and functional groups.
Uniqueness: Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific combination of the pyrazole ring and the piperidine moiety, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10;/h8,10,13H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBMUPUQHLDWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)










![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)
